molecular formula C8H11NOS B13163074 4-Amino-1-(thiophen-3-yl)butan-1-one

4-Amino-1-(thiophen-3-yl)butan-1-one

Cat. No.: B13163074
M. Wt: 169.25 g/mol
InChI Key: LFKCFEFIVJSYMQ-UHFFFAOYSA-N
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Description

4-Amino-1-(thiophen-3-yl)butan-1-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(thiophen-3-yl)butan-1-one can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(thiophen-3-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(thiophen-3-yl)butan-1-one is unique due to its specific structural features and the presence of both an amino group and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-3-ylbutan-1-one

InChI

InChI=1S/C8H11NOS/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6H,1-2,4,9H2

InChI Key

LFKCFEFIVJSYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)CCCN

Origin of Product

United States

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